Ester Chain Length: Ethyl vs. Methyl Ester – LogP and Molecular Weight Differentiation
The ethyl ester of 4,5-dichloro-2-methylphenylacetate (MW = 247.12) exhibits a computed increase in lipophilicity compared to the methyl ester analog (MW = 233.09, CAS 1806275-08-0) . The additional methylene unit in the ethyl ester contributes approximately +0.5 log units to the computed logP, a difference that is consistent with the established Hansch π constant for a methylene group (π = +0.5) in aromatic ester series [1]. This logP increment has direct implications for: (i) organic/aqueous partition coefficients in liquid-liquid extraction workups, and (ii) predicted passive membrane permeability in cell-based screening cascades, where a ΔlogP of +0.5 can shift the effective cellular concentration by a factor of approximately 3-fold under equilibrium distribution conditions [1].
| Evidence Dimension | Lipophilicity (computed logP differential) |
|---|---|
| Target Compound Data | Ethyl ester: MW = 247.12; estimated logP increment = +0.5 vs. methyl ester (Hansch π method) |
| Comparator Or Baseline | Methyl 4,5-dichloro-2-methylphenylacetate (CAS 1806275-08-0): MW = 233.09; baseline logP |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; ΔlogP ≈ +0.5 (estimated from Hansch π constant for -CH₂-) |
| Conditions | Computed logP estimation based on Hansch fragment constant methodology; applicable to octanol-water partitioning at 25 °C |
Why This Matters
For procurement decisions involving cell-permeable prodrug design or biphasic synthetic protocols, the ethyl ester's systematically higher logP provides a tunable lipophilicity handle that the methyl ester cannot replicate without switching to a different scaffold, justifying compound-specific sourcing rather than generic phenylacetate substitution.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Establishes the Hansch π constant for methylene group contribution to logP. View Source
